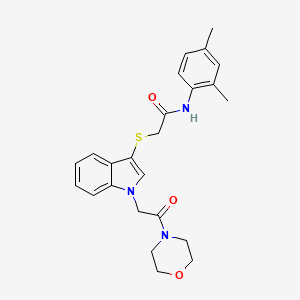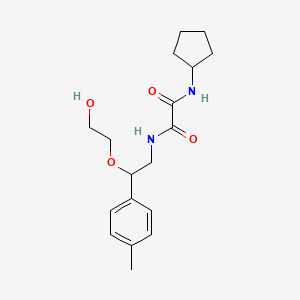
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a unique organic compound with a highly specific molecular structure. It integrates several functional groups which contribute to its reactivity and applications in various fields. These include oxalamide, hydroxyethoxy, cyclopentyl, and p-tolyl groups, making it a versatile compound in synthetic chemistry and applied sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multi-step synthesis:
Formation of Intermediate Compounds: : Begin with the synthesis of key intermediates, like the p-tolyl ethyl ether and cyclopentyl amine, under controlled conditions.
Oxalamide Formation: : React the intermediates with oxalyl chloride in a dry solvent such as dichloromethane, typically at low temperatures to avoid side reactions.
Hydroxyethoxy Integration:
Industrial Production Methods
Industrial production scales up these reactions, ensuring consistency and purity. Techniques such as continuous flow chemistry or employing industrial reactors help maintain optimal temperatures and pressures. Automation and controlled reaction environments reduce the chances of impurities and enhance yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming oxides or ketones.
Reduction: : Reduction reactions may target the oxalamide moiety, yielding amines or alcohols.
Substitution: : The aromatic p-tolyl ring allows for electrophilic substitution, introducing various substituents like nitro or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Bromine or nitric acid for aromatic substitutions.
Major Products
Oxidation: : Ketones or alcohols.
Reduction: : Amines or simpler alcohols.
Substitution: : Nitro or alkyl derivatives of the original compound.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide finds applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.
Biology: : Acts as a molecular probe or a building block in synthesizing bioactive compounds.
Medicine: : Potential use in drug discovery, particularly in designing inhibitors or modulators for specific enzymes.
Industry: : Employed in material science for developing polymers with desired properties.
Mécanisme D'action
The compound's mechanism of action depends on its functional groups and their interactions with molecular targets. It can act through:
Enzyme Inhibition: : The oxalamide group can form stable complexes with enzymes, inhibiting their activity.
Receptor Modulation: : The hydroxyethoxy and cyclopentyl groups may interact with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of functional groups.
Similar Compounds
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide
N1-cyclopentyl-N2-(2-(p-tolyl)ethyl)oxalamide
Uniqueness: : The specific arrangement of hydroxyethoxy, p-tolyl, and cyclopentyl groups contributes to its unique reactivity and applications, distinguishing it from other oxalamide derivatives.
Feel free to dive into more details or ask about any specific section!
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSAZUYBBVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
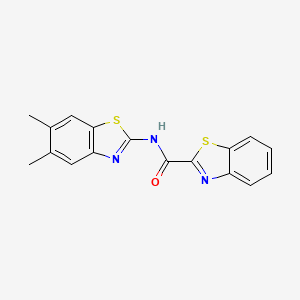
![N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2922545.png)
![N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2922547.png)
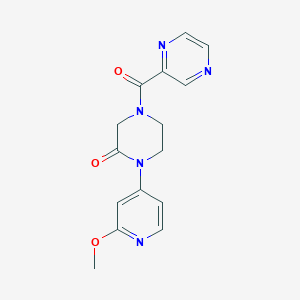
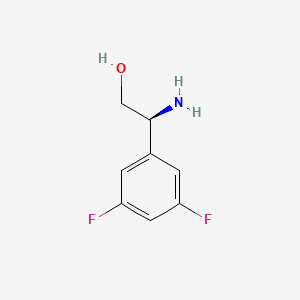
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
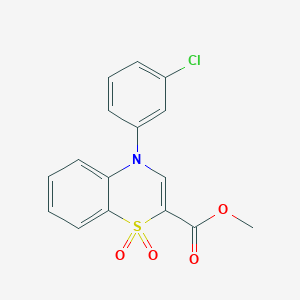
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2922555.png)
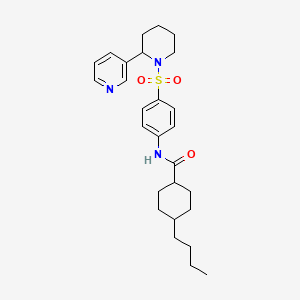
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)
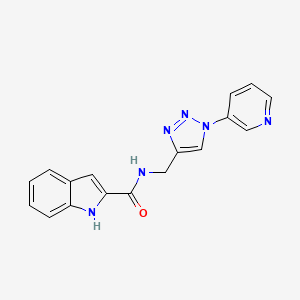
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)
